molecular formula C8H6O6 B019926 4,6-Dihydroxyisophthalic acid CAS No. 19829-74-4

4,6-Dihydroxyisophthalic acid

Cat. No.: B019926
CAS No.: 19829-74-4
M. Wt: 198.13 g/mol
InChI Key: MZGVIIXFGJCRDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16,16-dimethyl Prostaglandin A1 is a synthetic analog of prostaglandin A1, characterized by the addition of two methyl groups at the 16th position. This modification enhances its stability and resistance to metabolic degradation. Prostaglandins are lipid compounds that perform various physiological functions, including the regulation of inflammation, blood flow, and the formation of blood clots.

Scientific Research Applications

16,16-dimethyl Prostaglandin A1 has a wide range of scientific research applications:

Safety and Hazards

4,6-Dihydroxyisophthalic acid is classified under the GHS07 hazard class . It has hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and fumes, and washing thoroughly after handling .

Mechanism of Action

Target of Action

4,6-Dihydroxyisophthalic acid, also known as TDA (Terephthalic Dihydroxy Acid), is an organic compound It’s known that the compound’s hydroxyl groups have acidic properties and can participate in esterification and acylation reactions .

Mode of Action

The mode of action of this compound is primarily through its hydroxyl groups. These groups have acidic properties, allowing the compound to participate in esterification and acylation reactions . This means that the compound can react with alcohols to form esters and with amines or ammonia to form amides, altering the properties of these molecules.

Pharmacokinetics

It’s known that the compound is soluble in water, alcohols, and ester solvents, but insoluble in non-polar solvents . This solubility profile suggests that it could be well-absorbed in the body and distributed to various tissues where it can exert its effects.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its solubility in different solvents suggests that the presence of these solvents in the environment could influence its action, efficacy, and stability . Furthermore, it should be stored in an inert atmosphere at room temperature , indicating that exposure to certain environmental conditions could potentially affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16,16-dimethyl Prostaglandin A1 typically involves the following steps:

    Starting Material: The synthesis begins with a prostaglandin precursor.

    Methylation: The 16th position of the prostaglandin precursor is methylated using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Oxidation and Reduction: The compound undergoes oxidation and reduction reactions to introduce the necessary functional groups and achieve the desired stereochemistry.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

Industrial production of 16,16-dimethyl Prostaglandin A1 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Automated Equipment: Automated reactors and purification systems are employed to enhance efficiency and consistency.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

16,16-dimethyl Prostaglandin A1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

    Substitution: Substitution reactions can introduce new functional groups at specific positions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Solvents: Reactions are typically carried out in solvents like dichloromethane, ethanol, or acetonitrile.

Major Products Formed

Comparison with Similar Compounds

16,16-dimethyl Prostaglandin A1 is unique due to its enhanced stability and resistance to metabolic degradation. Similar compounds include:

    Prostaglandin A1: The parent compound, less stable and more susceptible to metabolic breakdown.

    16,16-dimethyl Prostaglandin E1: Another analog with similar modifications, used for different therapeutic applications.

    16,16-dimethyl Prostaglandin F2α: A related compound with distinct physiological effects.

These comparisons highlight the unique properties of 16,16-dimethyl Prostaglandin A1, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

4,6-dihydroxybenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O6/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,9-10H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGVIIXFGJCRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467841
Record name 4,6-Dihydroxyisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19829-74-4
Record name 4,6-Dihydroxyisophthalic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19829-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dihydroxyisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dihydroxyisophthalic acid
Reactant of Route 2
Reactant of Route 2
4,6-Dihydroxyisophthalic acid
Reactant of Route 3
Reactant of Route 3
4,6-Dihydroxyisophthalic acid
Reactant of Route 4
4,6-Dihydroxyisophthalic acid
Reactant of Route 5
4,6-Dihydroxyisophthalic acid
Reactant of Route 6
4,6-Dihydroxyisophthalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.